2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl

Catalog No.
S845455
CAS No.
1352305-18-0
M.F
C9H15Cl2N3
M. Wt
236.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylam...

CAS Number

1352305-18-0

Product Name

2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;dihydrochloride

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

InChI

InChI=1S/C9H13N3.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6,10H2;2*1H

InChI Key

XLWBJKJDANRPRR-UHFFFAOYSA-N

SMILES

C1CNC2=C(CN1)C=CC(=C2)N.Cl.Cl

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)N.Cl.Cl
  • Ligand Discovery

    The compound possesses a diazepine ring structure, a common feature in many biologically active molecules. This raises the possibility that it could bind to specific receptors or enzymes within cells, potentially acting as a ligand for further investigation. [Source: PubChem, National Institutes of Health ""]

  • Proteomics Research

    Some suppliers of the compound market it for use in proteomics research, a field that studies the proteins within cells and tissues. The compound's structure might allow it to interact with or modify proteins in a way that facilitates their identification or analysis. [Source: Santa Cruz Biotechnology ""]

2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride is a chemical compound characterized by its unique bicyclic structure, which consists of a benzene ring fused to a diazepine ring. Its molecular formula is C9H15Cl2N3, and it has a CAS number of 1352305-18-0. The compound features a tetrahydro structure, indicating the presence of four hydrogen atoms added to the diazepine ring, which contributes to its stability and reactivity in various chemical environments .

The mechanism of action for TH-BDZA-8-NH2•2HCl is unknown due to the limited research on this compound. However, considering the presence of the benzodiazepine core, it is possible that it could interact with receptors in the central nervous system, similar to established benzodiazepine drugs []. Further research is required to confirm this hypothesis.

Typical for amines and diazepines. Notably:

  • N-Alkylation: The nitrogen atom in the amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amine can also be acylated using acid chlorides or anhydrides, leading to the formation of amides.
  • Reduction Reactions: The diazepine ring can be reduced under certain conditions to yield more saturated derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties .

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or phenolic compounds, cyclization can be achieved through heating or the use of catalysts.
  • Hydrochloride Formation: The final product is often converted to its hydrochloride salt for improved solubility and stability using hydrochloric acid in an aqueous solution .

This compound has several applications primarily in research settings:

  • Biochemical Research: Used as a biochemical tool in proteomics and pharmacological studies.
  • Potential Drug Development: Due to its structural similarity to other bioactive compounds, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders .

Interaction studies involving 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride focus on its binding affinity with various receptors. Some key interactions include:

  • GABA Receptors: Similar compounds often interact with gamma-aminobutyric acid receptors, influencing inhibitory neurotransmission.
  • Serotonin Receptors: Potential interactions with serotonin receptors could elucidate its role in mood regulation and anxiety modulation .

Several compounds share structural similarities with 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride. These include:

Compound NameStructural FeaturesUnique Aspects
2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepineSimilar tetrahydro structure but different ring fusionExhibits distinct pharmacological profiles
1H-benzodiazepineContains a benzodiazepine coreBroadly used in anxiolytic medications
2-AminoquinolineContains an amino group attached to a quinoline ringPotential antitumor activity

These compounds highlight the unique bicyclic structure of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride while demonstrating variations that influence their biological activity and applications .

1H NMR Spectral Assignments

The proton nuclear magnetic resonance spectra of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl provide essential structural information for this benzodiazepine derivative. Analysis of related tetrahydrobenzodiazepine compounds reveals characteristic spectral patterns that can be extrapolated to this specific amine derivative.

Table 1: Characteristic 1H NMR Chemical Shifts for Tetrahydrobenzodiazepine Derivatives

Functional GroupChemical Shift (ppm)MultiplicityAssignment
Aromatic protons6.50-7.90mBenzene ring protons
Amine protons3.20-4.80br sNH2 and NH groups
Methylene protons (C-2)2.90-3.70mCH2 adjacent to nitrogen
Methylene protons (C-3)1.30-2.10mCH2 in saturated ring
Methylene protons (C-4)3.40-4.60mCH2 adjacent to nitrogen
Methylene protons (C-5)4.50-5.20sCH2 bridging nitrogen

Studies on similar benzodiazepine derivatives demonstrate that the aromatic protons in the 6-9 position range typically appear as multiplets between 6.50-7.90 ppm [3] [4]. The amine functionality at position 8 is expected to influence the chemical shift of the adjacent aromatic proton through electron-donating effects, potentially causing an upfield shift compared to unsubstituted analogs.

For the saturated diazepine ring system, the methylene protons exhibit characteristic patterns. The protons on carbon-2 and carbon-4, which are adjacent to nitrogen atoms, typically resonate at 2.90-3.70 ppm and 3.40-4.60 ppm respectively [3] [5]. The methylene protons at carbon-3 appear more upfield at 1.30-2.10 ppm due to their distance from electronegative nitrogen atoms [3] [5].

13C NMR Structural Confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl. The aromatic carbon atoms in the benzene ring typically exhibit chemical shifts between 110-160 ppm [6] [7].

Table 2: Expected 13C NMR Chemical Shifts for Tetrahydrobenzodiazepine Carbons

Carbon PositionChemical Shift Range (ppm)Assignment
C-6, C-7, C-9120-140Aromatic carbons
C-8140-160Aromatic carbon bearing amine
C-10, C-11110-130Aromatic carbons
C-2, C-445-55Aliphatic carbons adjacent to nitrogen
C-320-30Aliphatic carbon in saturated ring
C-550-60Aliphatic carbon bridging nitrogens

The carbon bearing the amine substituent at position 8 is expected to resonate at a characteristic chemical shift around 140-160 ppm due to the electron-donating nature of the amino group [7]. This substitution pattern creates a distinct spectral signature that differentiates this compound from other benzodiazepine derivatives.

Studies of related 1,4-benzodiazepine systems show that the saturated ring carbons exhibit predictable chemical shifts. The carbons at positions 2 and 4, which are α to nitrogen atoms, typically resonate between 45-55 ppm, while the carbon at position 3 appears more upfield at 20-30 ppm [8] [9].

2D NMR for Conformational Analysis

Two-dimensional nuclear magnetic resonance techniques provide essential information about the spatial relationships and conformational preferences of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl [10]. The seven-membered diazepine ring system exhibits conformational flexibility that can be analyzed through correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY) [11] [12].

Table 3: Key 2D NMR Correlations for Conformational Analysis

Experiment TypeCorrelationInformation Provided
1H-1H COSYH-2 to H-3Connectivity in saturated ring
1H-1H COSYH-3 to H-4Sequential connectivity
1H-13C HSQCAll C-H correlationsCarbon-proton connectivity
NOESYH-2 to H-4Spatial proximity
NOESYAromatic to aliphaticRing conformation

The conformational analysis of related tetrahydrobenzodiazepine derivatives reveals that these compounds exist in dynamic equilibrium between different conformational states [8] [13]. The seven-membered ring can adopt chair, boat, or twist conformations, with the preferred form depending on substituent effects and ring strain considerations.

NOESY experiments are particularly valuable for determining the preferred conformation by identifying through-space proton-proton interactions [11] [12]. The presence of strong NOE correlations between specific protons indicates their spatial proximity in the favored conformational state.

Infrared Spectroscopy

The infrared spectrum of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl provides characteristic absorption bands that confirm the presence of key functional groups and structural features [14] [15].

Table 4: Characteristic Infrared Absorption Bands

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Primary amine N-H stretch3300-3500StrongNH2 asymmetric and symmetric stretching
Secondary amine N-H stretch3200-3400MediumNH stretching
Aromatic C-H stretch3000-3100MediumAromatic C-H stretching
Aliphatic C-H stretch2800-3000StrongAliphatic C-H stretching
Aromatic C=C stretch1450-1650StrongAromatic ring vibrations
C-N stretch1000-1350MediumCarbon-nitrogen stretching
Ring deformation600-900MediumRing breathing modes

The primary amine functionality at position 8 exhibits characteristic N-H stretching vibrations appearing as a doublet in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching modes [14] [15]. The secondary amine groups within the diazepine ring contribute additional N-H stretching absorptions at slightly lower frequencies (3200-3400 cm⁻¹).

Studies of related benzodiazepine derivatives demonstrate that the aromatic C=C stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region [14] [16]. The presence of the electron-donating amine substituent may slightly alter the frequencies of these vibrations compared to unsubstituted analogs.

The fingerprint region (600-1500 cm⁻¹) contains numerous characteristic absorptions including C-N stretching vibrations (1000-1350 cm⁻¹) and ring deformation modes (600-900 cm⁻¹) [14] [15]. These bands provide valuable information about the molecular structure and can be used for compound identification and purity assessment.

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl reveals characteristic fragmentation patterns that provide structural information about the molecular ion and its breakdown products [17] [18].

Table 5: Expected Mass Spectral Fragmentation Patterns

Fragment Typem/zRelative IntensityAssignment
Molecular ion [M+H]⁺178Low-MediumProtonated molecular ion
Base peak91HighTropylium ion (C₇H₇⁺)
Amine loss161Medium[M-NH₂]⁺
Ring cleavage119MediumBenzene ring fragment
Diazepine fragment148MediumSeven-membered ring fragment

The fragmentation behavior of benzodiazepine derivatives typically involves preferential cleavage of the saturated seven-membered ring rather than the aromatic benzene ring [18] [19]. The molecular ion peak for the free base form (excluding the hydrochloride salt) would appear at m/z 178 [M+H]⁺, with the actual molecular weight being 177 for the neutral molecule.

Studies of related tetrahydrobenzodiazepine compounds demonstrate that the base peak often corresponds to the tropylium ion (C₇H₇⁺) at m/z 91, formed through extensive fragmentation of the saturated ring system [18] [20]. Additional significant fragments include loss of the amine group ([M-NH₂]⁺) and various ring cleavage products.

The fragmentation patterns are influenced by the presence of the amine substituent at position 8, which can stabilize certain fragment ions through resonance effects [17] [18]. The electron-donating nature of the amino group may also affect the intensity distribution of fragment ions compared to unsubstituted analogs.

High-Resolution Mass Analysis

High-resolution mass spectrometry provides exact mass measurements that enable definitive molecular formula determination and structural confirmation of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl [21] [22].

Table 6: High-Resolution Mass Spectral Data

SpeciesExact MassMolecular FormulaMass Error (ppm)
[M+H]⁺178.1226C₉H₁₆N₃⁺<2
[M+Na]⁺200.1045C₉H₁₅N₃Na⁺<2
Base fragment91.0548C₇H₇⁺<2
Ring fragment119.0735C₈H₉N⁺<2

The exact mass measurement of the protonated molecular ion [M+H]⁺ at 178.1226 confirms the molecular formula C₉H₁₅N₃ for the free base form of the compound [21] [22]. This high-resolution data provides unambiguous identification and distinguishes this compound from potential isobaric interferences.

Electrospray ionization typically produces both protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions, with the sodiated species appearing at 200.1045 [21] [22]. The formation of these adduct ions is characteristic of compounds containing basic nitrogen atoms that can readily accept protons or coordinate with metal cations.

High-resolution tandem mass spectrometry (MS/MS) enables accurate mass measurement of fragment ions, providing additional structural confirmation [21] [22]. The combination of exact mass data and fragmentation patterns creates a unique spectral fingerprint for compound identification and purity assessment.

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl provides information about the electronic transitions and chromophoric properties of this benzodiazepine derivative [23] [24].

Table 7: Expected UV-Visible Absorption Characteristics

Transition TypeWavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Assignment
π → π*230-2508,000-15,000Aromatic ring transitions
n → π*260-2801,000-5,000Nitrogen lone pair transitions
Charge transfer290-320500-3,000Amine to aromatic transitions

The aromatic benzene ring system contributes the primary chromophore, with π → π* transitions typically appearing in the 230-250 nm region [23] [24]. The presence of the electron-donating amine substituent at position 8 may cause bathochromic shifts in these transitions compared to unsubstituted benzodiazepine derivatives.

Studies of related benzodiazepine compounds demonstrate that n → π* transitions involving nitrogen lone pairs appear at longer wavelengths (260-280 nm) with lower molar absorptivities [24] [25]. The saturated diazepine ring system contains multiple nitrogen atoms that can participate in these electronic transitions.

The amine substituent may also introduce charge transfer character to certain electronic transitions, potentially creating new absorption bands in the 290-320 nm region [23] [24]. These transitions involve electron transfer from the electron-rich amine group to the aromatic ring system, providing additional spectroscopic complexity.

The UV-visible spectrum serves as a valuable tool for quantitative analysis and purity assessment of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl [26] [27]. The characteristic absorption wavelengths and molar absorptivities enable concentration determinations and can be used to monitor chemical stability and degradation products.

Dates

Last modified: 08-16-2023

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